Barium arsenate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

barium(2+);diarsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsH3O4.3Ba/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMKWLWVISBKGQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

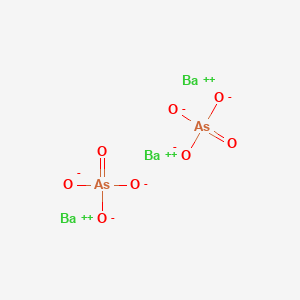

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2Ba3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928746 | |

| Record name | Barium arsorate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

689.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13477-04-8 | |

| Record name | Arsenic acid (H3AsO4), barium salt (2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), barium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium arsorate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribarium diarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Barium Arsenate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of barium arsenate compounds. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies and comparative data essential for advancing their work with these materials. This compound compounds are of significant interest due to their potential applications in various fields, including as precursors for advanced materials and in environmental remediation.

Synthesis of this compound Compounds

The synthesis of this compound compounds can be achieved through several methods, each offering distinct advantages in controlling particle size, morphology, and crystallinity. The most common methods include controlled precipitation, hydrothermal synthesis, and microemulsion-assisted synthesis.

Controlled Precipitation

Controlled precipitation is a widely employed method for synthesizing this compound due to its relative simplicity and scalability. This technique involves the reaction of a soluble barium salt with a soluble arsenate salt in an aqueous solution, leading to the precipitation of insoluble this compound.

Experimental Protocol:

-

Precursor Preparation:

-

Prepare a 0.3 M solution of barium chloride (BaCl₂) by dissolving the appropriate amount of BaCl₂·2H₂O in deionized water.

-

Prepare a 0.2 M solution of sodium arsenate (Na₃AsO₄) by dissolving the appropriate amount of Na₃AsO₄·12H₂O in deionized water.

-

-

Precipitation Reaction:

-

Place a known volume of the barium chloride solution into a reaction vessel equipped with a magnetic stirrer.

-

Slowly add the sodium arsenate solution to the barium chloride solution dropwise while stirring vigorously. The reaction is typically carried out at room temperature. The overall reaction is: 3BaCl₂(aq) + 2Na₃AsO₄(aq) → Ba₃(AsO₄)₂(s) + 6NaCl(aq)

-

Alternatively, barium hydroxide can be reacted with arsenic acid: 3Ba(OH)₂(aq) + 2H₃AsO₄(aq) → Ba₃(AsO₄)₂(s) + 6H₂O(l)

-

-

Control of Reaction Conditions:

-

The pH of the solution is a critical parameter. To obtain tribarium diarsenate (Ba₃(AsO₄)₂), the pH should be maintained in the alkaline range (pH > 10). This can be achieved by adding a solution of sodium hydroxide (NaOH). At lower or neutral pH, barium hydrogen arsenate (BaHAsO₄) may be formed.[1]

-

The reaction temperature influences the crystal morphology. For instance, precipitation at 50°C can yield small, leafy crystals, while at 25°C, granular aggregates are more common.[1]

-

-

Purification:

-

After the precipitation is complete, continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reaction and aging of the precipitate.

-

Separate the precipitate from the solution by filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any unreacted ions and byproducts, such as sodium chloride.

-

Finally, wash the precipitate with ethanol to facilitate drying.

-

-

Drying:

-

Dry the purified precipitate in an oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved.

-

Logical Relationship for Controlled Precipitation:

Caption: Logical workflow for the synthesis of tribarium diarsenate via controlled precipitation.

Hydrothermal Synthesis

Hydrothermal synthesis is a method that employs high temperatures and pressures in an aqueous solution to produce crystalline materials. This technique can yield well-defined crystals with high purity.

Experimental Protocol:

-

Precursor Mixture:

-

In a Teflon-lined stainless-steel autoclave, mix stoichiometric amounts of a barium source (e.g., barium chloride or barium hydroxide) and an arsenic source (e.g., arsenic pentoxide or sodium arsenate).

-

Add deionized water to the autoclave to a specific filling percentage (e.g., 70-80% of the total volume).

-

-

Reaction Conditions:

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to the desired reaction temperature (e.g., 150-250 °C) and maintain it for a specific duration (e.g., 24-72 hours). The pressure inside the autoclave will increase due to the heating of the aqueous solution.

-

-

Cooling and Product Recovery:

-

After the reaction period, cool the autoclave to room temperature naturally.

-

Open the autoclave and collect the solid product.

-

-

Purification and Drying:

-

Wash the product several times with deionized water and then with ethanol to remove any soluble impurities.

-

Dry the final product in an oven at a moderate temperature (e.g., 80 °C).

-

Experimental Workflow for Hydrothermal Synthesis:

Caption: Step-by-step workflow for the hydrothermal synthesis of this compound compounds.

Microemulsion-Assisted Synthesis

Microemulsion-assisted synthesis is a versatile method for producing nanoparticles with controlled size and morphology. This technique utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids (typically water and oil) stabilized by a surfactant. The aqueous droplets act as nanoreactors for the precipitation reaction.

Experimental Protocol:

-

Microemulsion Preparation:

-

Prepare two identical water-in-oil (w/o) microemulsion systems. A common system consists of a surfactant (e.g., CTAB), a co-surfactant (e.g., 1-butanol), and an oil phase (e.g., n-hexane).

-

Microemulsion A: Disperse an aqueous solution of a soluble barium salt (e.g., barium chloride) in the oil/surfactant/co-surfactant mixture.

-

Microemulsion B: Disperse an aqueous solution of a soluble arsenate salt (e.g., sodium arsenate) in the same oil/surfactant/co-surfactant mixture.

-

-

Reaction:

-

Mix Microemulsion A and Microemulsion B under constant stirring. The collision and coalescence of the aqueous nanodroplets will initiate the precipitation of this compound within these confined spaces.

-

-

Product Recovery and Purification:

-

Destabilize the microemulsion by adding a suitable solvent, such as acetone or ethanol, which causes the nanoparticles to precipitate.

-

Separate the nanoparticles by centrifugation.

-

Wash the collected nanoparticles multiple times with a mixture of ethanol and water to remove the surfactant and any unreacted precursors.

-

-

Drying:

-

Dry the purified nanoparticles under vacuum or in a low-temperature oven.

-

Logical Relationship for Microemulsion Synthesis:

Caption: Logical flow diagram for the microemulsion-assisted synthesis of this compound nanoparticles.

Characterization of this compound Compounds

A suite of analytical techniques is employed to thoroughly characterize the synthesized this compound compounds, providing information on their crystal structure, morphology, elemental composition, and vibrational properties.

X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure and phase purity of the synthesized materials. The diffraction pattern is a fingerprint of the crystalline compound.

Experimental Protocol:

-

Sample Preparation: Finely grind the dried this compound powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Data Acquisition: Mount the powdered sample on a sample holder and place it in the diffractometer. Collect the diffraction data over a specific 2θ range (e.g., 10-80°) using a monochromatic X-ray source (e.g., Cu Kα radiation).

-

Data Analysis: Identify the crystalline phases by comparing the experimental diffraction pattern with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS). The crystallite size can be estimated using the Scherrer equation.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and particle size of the synthesized this compound compounds.

Experimental Protocol:

-

Sample Mounting: Mount a small amount of the powder onto an aluminum stub using conductive carbon tape.

-

Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Imaging: Place the coated sample in the SEM chamber and acquire images at various magnifications to observe the particle shape, size distribution, and surface texture.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the this compound compounds by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: Mix a small amount of the this compound powder with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Spectral Analysis: Analyze the positions and intensities of the absorption bands to identify the characteristic vibrations of the arsenate (AsO₄³⁻) group and other potential functional groups. The As-O stretching vibrations in arsenate tetrahedra are typically observed in the 700-900 cm⁻¹ region.[2]

Elemental Analysis

Techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectrometry (AAS), and Atomic Fluorescence Spectrometry (AFS) are used to determine the elemental composition of the synthesized compounds and to verify the stoichiometric ratios of barium and arsenic.[3]

Quantitative Data

The following tables summarize key quantitative data for different this compound compounds.

Table 1: Solubility Products of this compound Compounds

| Compound | Formula | Log Ksp | Temperature (°C) | Reference |

| Tribarium diarsenate | Ba₃(AsO₄)₂ | -23.53 | 25 | [1] |

| Barium hydrogen arsenate monohydrate | BaHAsO₄·H₂O | -5.60 | 25 | [1] |

Table 2: Crystallographic Data for Selected this compound and Related Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Barium Cobalt Arsenate | BaCo₂(AsO₄)₂ | Trigonal | R-3 | 5.06 | 5.06 | 26.54 | 90 | 90 | 120 | [3] |

| Barium Manganese Arsenate | BaMn₂(AsO₄)₂ | Triclinic | P-1 | 6.81 | 9.54 | 10.74 | 89.9 | 89.9 | 89.9 | [4] |

| Calcium Arsenate (analogue) | Ca₃(AsO₄)₂ | Rhombohedral | R3c | 14.05 | 14.05 | 14.05 | 45.05 | 45.05 | 45.05 | [5] |

Table 3: Key FTIR Absorption Bands for Arsenate Species

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Species | Reference |

| As-O Stretching | 800 - 910 | AsO₄³⁻, HAsO₄²⁻, H₂AsO₄⁻ | [2] |

| As-OH Stretching | 680 - 770 | HAsO₄²⁻, H₂AsO₄⁻ | [2] |

Conclusion

This guide has provided a detailed overview of the primary methods for the synthesis of this compound compounds, including controlled precipitation, hydrothermal synthesis, and microemulsion-assisted synthesis. Comprehensive experimental protocols and workflows have been presented to facilitate the replication of these methods. Furthermore, a summary of key characterization techniques and relevant quantitative data has been compiled to aid in the analysis and understanding of these materials. The information contained herein is intended to serve as a valuable resource for researchers and scientists working with this compound compounds, enabling them to advance their research and development efforts.

References

An In-depth Technical Guide on the Thermodynamic Properties and Stability of Barium Arsenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of barium arsenate. It includes quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support research and development activities.

Thermodynamic Properties of this compound

This compound exists in different forms, primarily as this compound [Ba₃(AsO₄)₂] and barium hydrogen arsenate monohydrate [BaHAsO₄·H₂O]. The thermodynamic data for these compounds have been investigated, though some inconsistencies exist in the literature.

Solubility and Gibbs Free Energy of Formation

The solubility product constant (Ksp) and the standard Gibbs free energy of formation (ΔGf°) are crucial parameters for understanding the stability and environmental fate of barium arsenates. A summary of reported values is presented below.

Table 1: Thermodynamic Data for this compound Compounds at 25°C

| Compound | Formula | Solubility Product (Ksp) | -log(Ksp) (pKsp) | Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | Reference |

| This compound | Ba₃(AsO₄)₂(c) | 10⁻²³.⁵³ (range: 10⁻²³⁰¹ to 10⁻²⁴⁰⁰) | 23.53 | -3113.40 | [1][2] |

| This compound | Ba₃(AsO₄)₂(c) | 10⁻²¹⁶² | 21.62 | -3101.2 ± 2.0 | [3][4] |

| Barium Hydrogen Arsenate Monohydrate | BaHAsO₄·H₂O(c) | 10⁻⁵⁶⁰ (range: 10⁻⁵²³ to 10⁻⁵⁸⁹) | 5.60 | -1544.47 | [1] |

| Barium Hydrogen Arsenate Monohydrate | BaHAsO₄·H₂O(c) | 10⁻⁵⁵² | 5.52 | -1543.99 ± 0.18 | [5] |

| Barium Hydrogen Arsenate Monohydrate | BaHAsO₄·H₂O(c) | 10⁻²⁴⁶⁴ | 24.64 | -1587.0 ± 2.5 | [3] |

Note: The discrepancies in the reported values can be attributed to differences in experimental methods, purity of materials, and equilibrium times.

Stability of this compound

The stability of this compound phases is highly dependent on environmental conditions, particularly pH.

-

pH-Dependent Stability : The speciation of arsenate in solution is pH-dependent. At low to neutral pH (3.63–7.43), the protonated form, HAsO₄²⁻, is more prevalent, leading to the formation of barium hydrogen arsenate monohydrate (BaHAsO₄·H₂O).[1][6] In contrast, at high pH (13.03–13.10), the fully deprotonated arsenate ion (AsO₄³⁻) dominates, resulting in the precipitation of the less soluble this compound (Ba₃(AsO₄)₂).[1][6] At neutral pH ranges (7.47–7.66), both solid phases can coexist.[1][5]

-

Thermal Stability : While specific decomposition temperatures for this compound are not extensively reported in the provided search results, thermogravimetric analysis (TGA) is a key technique for determining the thermal stability and decomposition pathways of such compounds.[2] Arsenic-containing jarosite, for instance, has been shown to be stable up to 700°C.[7]

Experimental Protocols

Synthesis of this compound

a) Controlled Precipitation

This is a common method for synthesizing this compound by reacting soluble barium salts with arsenate compounds in an aqueous solution.[2]

-

Precursors :

-

Procedure :

-

Prepare two separate aqueous solutions, one containing the barium salt and the other containing the arsenate salt.

-

Slowly add the arsenate solution to the barium solution with constant stirring to induce precipitation.

-

Control the pH of the solution to obtain the desired phase. For Ba₃(AsO₄)₂, a high pH (≥10) is required.[2][6]

-

The reaction temperature can influence the crystallinity and morphology of the precipitate. For example, precipitates of Ba₃(AsO₄)₂ acquired at 50°C appear as small leafy crystals, while those formed at 25°C consist of granular aggregates.[1][6]

-

After precipitation is complete, the solid is separated by filtration, washed with deionized water to remove impurities, and then dried.

-

b) Hydrothermal Synthesis

This method can yield well-crystallized products at relatively low temperatures under high pressure.

-

Procedure :

-

The synthesis is carried out in a sealed vessel, such as an autoclave.

-

Aqueous solutions of barium and arsenate precursors are placed in the autoclave.

-

The autoclave is heated to a specific temperature and pressure for a set duration to allow for the crystallization of the product.

-

This method has been used to synthesize novel barium zinc arsenates.[2]

-

Determination of Thermodynamic Properties

The solubility product (Ksp) is a key parameter determined experimentally.

-

Methodology : Both precipitation and dissolution experiments are employed.

-

Precipitation Experiments : Involve mixing solutions of barium and arsenate ions under controlled conditions (pH, ionic strength, temperature) and allowing the system to reach equilibrium. The concentrations of the ions remaining in the solution are then measured to calculate the Ksp.

-

Dissolution Experiments : Involve adding pre-synthesized this compound solid to a solution with a known composition and allowing it to dissolve until equilibrium is reached. The concentrations of the dissolved ions are then analyzed.[1][6]

-

-

Characterization : The solid phases before and after the experiments are typically characterized using X-ray diffraction (XRD) and Scanning Electron Microscopy (SEM) to ensure no phase changes have occurred.[1]

Experimental and Logical Workflows

General Workflow for this compound Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Toxicological Profile and Signaling Pathways

While the focus of this guide is on thermodynamic properties, it is crucial for researchers, especially in drug development, to be aware of the toxicological aspects of this compound. Both barium and arsenic are toxic elements.[8][9]

Recent studies have indicated that barium can modulate the biological effects of arsenic. Specifically, barium has been shown to inhibit arsenic-mediated apoptotic cell death in human squamous cell carcinoma (SCC) cells.[10]

Barium's Influence on Arsenic-Mediated Apoptosis in SCC Cells

Arsenic induces apoptosis in cancer cells through the production of reactive oxygen species (ROS) and the activation of the JNK signaling pathway.[10] However, arsenic also exhibits anti-apoptotic effects by activating the NF-κB pathway.[10] Barium, in the presence of arsenic, enhances the anti-apoptotic effects by increasing NF-κB activity and the expression of the X-linked inhibitor of apoptosis protein (XIAP), while decreasing JNK activity.[10] This leads to an overall inhibition of arsenic-induced apoptosis.

The following diagram illustrates this signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties, stability, and synthesis of this compound. The key takeaways are the significant pH-dependence of this compound stability and the existing inconsistencies in reported thermodynamic data, which warrant careful consideration in experimental design and data interpretation. Furthermore, the toxicological interaction between barium and arsenic, particularly the inhibition of arsenic-induced apoptosis by barium, highlights the importance of considering the combined effects of these elements in biological systems. The provided experimental protocols and workflows serve as a practical resource for researchers in the field.

References

- 1. Solubility and stability of this compound and barium hydrogen arsenate at 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 13477-04-8 | Benchchem [benchchem.com]

- 3. Solubility of this compound | Semantic Scholar [semanticscholar.org]

- 4. Solubility of this compound [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. Buy this compound | 13477-04-8 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. Multidisciplinary approach to assess the toxicities of arsenic and barium in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arsenic - Wikipedia [en.wikipedia.org]

- 10. Barium inhibits arsenic-mediated apoptotic cell death in human squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phase Diagram and Solid-State Chemistry of the Barium-Arsenic-Oxygen System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the barium-arsenic-oxygen (Ba-As-O) system, focusing on its phase diagram, solid-state chemistry, and the synthesis and characterization of its constituent compounds. This information is of critical importance for materials science, environmental remediation, and potentially for drug development, where understanding the stability and reactivity of arsenic-containing compounds is paramount.

Introduction to the Barium-Arsenic-Oxygen System

The ternary Ba-As-O system is characterized by the formation of various barium arsenate compounds with distinct crystal structures and properties. These compounds are of interest due to the role of barium in stabilizing different arsenate anions and the potential for creating novel materials with specific functionalities. The phase equilibria in this system are primarily governed by the BaO-As₂O₅ pseudo-binary line, which dictates the formation of different this compound phases at elevated temperatures.

Known Phases in the Barium-Arsenic-Oxygen System

Several crystalline phases have been identified in the Ba-As-O system, primarily along the BaO-As₂O₅ join. These compounds exhibit a range of stoichiometries and crystal structures.

Barium Orthoarsenate (Ba₃(AsO₄)₂)

Barium orthoarsenate is a well-characterized compound in this system. It is isostructural with barium phosphate (Ba₃(PO₄)₂) and crystallizes in the trigonal space group R-3m[1]. The structure consists of isolated AsO₄ tetrahedra, with barium cations occupying two distinct coordination sites[1][2]. One Ba²⁺ ion is in a 10-coordinate environment, while the other is in a 12-coordinate environment[1][2].

Barium Pyroarsenate (Ba₂As₂O₇)

Barium pyroarsenate contains the diarsenate (or pyroarsenate) anion [As₂O₇]⁴⁻, which is formed by the condensation of two AsO₄ tetrahedra.

Barium Metarsenate (BaAs₂O₆)

Barium metarsenate is expected to contain chains or rings of corner-sharing AsO₄ tetrahedra.

Barium Hydrogen Arsenate (BaHAsO₄·H₂O)

This hydrated compound is stable under specific pH conditions and is an important phase in aqueous systems containing barium and arsenic[3].

Quantitative Data

A summary of the available crystallographic and thermodynamic data for known barium-arsenic-oxygen compounds is presented below. It is important to note that there are inconsistencies in the reported thermodynamic data in the literature[4].

Crystallographic Data

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Barium Orthoarsenate | Ba₃(AsO₄)₂ | Trigonal | R-3m | 5.767(1) | 5.767(1) | 21.163(2) | 90 | 90 | 120 | [1] |

Thermodynamic Data

| Compound | Formula | ΔG°f (kJ/mol) | pKsp | Temperature (°C) | Ref. |

| Barium Orthoarsenate | Ba₃(AsO₄)₂ | -3101.2 ± 2.0 | 21.62 | 25 | [4] |

| Barium Hydrogen Arsenate Monohydrate | BaHAsO₄·H₂O | -1587.0 ± 2.5 | 24.64 | 25 | [4] |

Experimental Protocols

The synthesis and characterization of this compound compounds involve various solid-state and solution-based methods, followed by detailed analytical techniques.

Synthesis Methodologies

Several methods are employed for the synthesis of barium arsenates, each offering distinct advantages in terms of product purity, crystallinity, and morphology.

This is a common method for synthesizing barium arsenates from aqueous solutions.

-

Reactants: A soluble barium salt (e.g., BaCl₂) and a soluble arsenate salt (e.g., Na₃AsO₄).

-

Procedure: The precipitant solution is added dropwise to the barium salt solution under controlled pH and temperature. The resulting precipitate is then filtered, washed, and dried.

-

Key Parameters:

-

pH: The pH of the solution is a critical factor. High pH values (e.g., >10) generally favor the formation of Ba₃(AsO₄)₂.

-

Temperature: Temperature influences the crystallinity and particle size of the precipitate.

-

Stoichiometry: Precise control of the Ba/As molar ratio is essential to obtain the desired phase.

-

References

Spectroscopic Analysis of Barium Arsenate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of barium arsenate (Ba₃(AsO₄)₂) using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Given the limited availability of direct spectroscopic data for pure this compound, this guide synthesizes information from the broader analysis of arsenate-containing compounds to infer and present the expected spectroscopic characteristics of this compound. This document is intended for professionals in research and development who require a deep understanding of the vibrational properties of this compound.

Introduction to the Vibrational Spectroscopy of Arsenates

The arsenate anion (AsO₄³⁻), the core of this compound, is a tetrahedral molecule belonging to the Td point group. In its free, uncomplexed state, the arsenate ion exhibits four fundamental vibrational modes. These modes can be either infrared active, Raman active, or both, according to the principles of group theory. The interaction of the arsenate ion with cations like barium in a crystal lattice can lead to a reduction in symmetry, which in turn can cause the splitting of degenerate vibrational modes and the activation of previously inactive modes.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline generalized protocols for the FTIR and Raman analysis of arsenate-containing samples, which can be adapted for this compound.

Sample Preparation

The synthesis of this compound can be achieved through various methods, including controlled precipitation and hydrothermal synthesis.[1] For spectroscopic analysis, the resulting this compound powder should be of high purity.

-

For FTIR Analysis (KBr Pellet Method):

-

Thoroughly dry the this compound sample to remove any adsorbed water, which can interfere with the spectrum.

-

Grind a small amount of the sample (typically 1-2 mg) with approximately 200 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

-

For Raman Spectroscopy:

-

Place a small amount of the this compound powder on a microscope slide or in a capillary tube.

-

If using a micro-Raman setup, focus the laser beam onto the sample. The use of a low-power laser is recommended initially to avoid sample degradation.

-

Instrumentation and Data Acquisition

-

FTIR Spectroscopy:

-

Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is suitable.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Scans: Co-adding 32 or 64 scans is common to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

-

Raman Spectroscopy:

-

Spectrometer: A dispersive Raman spectrometer with a charge-coupled device (CCD) detector is commonly used.

-

Excitation Laser: A visible or near-infrared laser (e.g., 532 nm, 785 nm) is typically employed. The choice of laser wavelength may be critical to avoid fluorescence from impurities.

-

Spectral Range: Typically 100-4000 cm⁻¹.

-

Resolution: 2-4 cm⁻¹.

-

Data Acquisition: The acquisition time and number of accumulations should be optimized to obtain a good signal-to-noise ratio without causing sample damage.

-

Spectroscopic Data and Interpretation

The vibrational spectrum of this compound is dominated by the internal modes of the arsenate group. The following table summarizes the expected vibrational modes and their approximate wavenumbers based on data from various arsenate-containing minerals.[2][3]

| Vibrational Mode | Description | Expected Wavenumber Range (cm⁻¹) | Activity |

| ν₁ (A₁) | Symmetric As-O stretching | 810 - 870 | Raman |

| ν₂ (E) | Symmetric As-O bending | 310 - 350 | Raman |

| ν₃ (F₂) | Antisymmetric As-O stretching | 750 - 880 | IR, Raman |

| ν₄ (F₂) | Antisymmetric As-O bending | 440 - 470 | IR, Raman |

| Lattice Modes | Ba-O vibrations and other motions | < 300 | IR, Raman |

Note: The exact peak positions for pure this compound may vary. The presence of multiple peaks in the regions of the degenerate modes (ν₂, ν₃, and ν₄) is expected due to the splitting of these modes in the solid state.

In a study of arsenogorceixite, a mineral containing barium, aluminum, and arsenate, the symmetric stretching mode (ν₁) of the AsO₄³⁻ group was observed at 814 cm⁻¹ in the Raman spectrum.[2] The antisymmetric stretching (ν₃) and bending (ν₂, ν₄) modes were also identified.[2]

Visualizing Spectroscopic Analysis Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Relationship between molecular structure and observed vibrational spectra.

Conclusion

The spectroscopic analysis of this compound using FTIR and Raman techniques provides valuable insights into its molecular structure and composition. While direct, comprehensive studies on pure this compound are scarce, a robust understanding can be developed by leveraging the extensive knowledge of arsenate vibrational spectroscopy in other compounds. The experimental protocols and data interpretation frameworks presented in this guide offer a solid foundation for researchers and professionals working with this and related materials. Further research focusing on the single-crystal vibrational spectroscopy of this compound would be beneficial for a more precise assignment of its vibrational modes.

References

Geochemical behavior and natural occurrence of barium arsenate minerals

An In-depth Technical Guide on the Geochemical Behavior and Natural Occurrence of Barium Arsenate Minerals

Introduction

This compound minerals represent a fascinating and environmentally significant group of secondary minerals. Composed of barium cations (Ba²⁺) and arsenate anions (AsO₄³⁻), their formation and stability are critical in controlling the fate and transport of arsenic in various geological and contaminated environments.[1] Due to the low solubility of this compound, its precipitation is a key mechanism for the immobilization of arsenic, a toxic and widespread contaminant.[1] This technical guide provides a comprehensive overview of the geochemical behavior, natural occurrence, and experimental methodologies related to this compound minerals, intended for researchers, environmental scientists, and professionals in related fields.

Natural Occurrence and Geological Environments

This compound minerals are relatively rare and typically form under specific geochemical conditions. Their presence is often associated with the oxidation of arsenic-bearing primary ores in environments rich in barium.

-

Hydrothermal Vein Deposits: this compound minerals can be found in the supergene zone of hydrothermal base metal deposits. For instance, the Michael vein in SW Germany contains mineralization where native arsenic is a primary ore mineral, and its weathering can lead to the formation of various secondary arsenates.[2] The presence of barite (BaSO₄) in these systems provides a ready source of barium.[2][3]

-

Oxidation of Arsenide Ores: At localities with significant arsenide ores, such as the cobalt-nickel deposits in Cobalt, Ontario, the oxidation of these primary minerals can lead to the formation of colorful arsenate "blooms" which serve as prospecting indicators.[4] If barium is present in the local groundwater or host rock, this compound minerals can precipitate.

-

Mining and Industrial Waste: Environments impacted by mining activities, particularly those processing arsenic-bearing ores, can provide ideal conditions for this compound formation.[5] The weathering of minerals like arsenopyrite (FeAsS) releases arsenic into the environment.[6] Barium, often used in drilling fluids as barite, can also be present in these settings, leading to the precipitation of highly insoluble this compound phases.[7][8]

-

Långban-type Deposits: The famous Långban manganese-iron mines in Sweden are a notable locality for a wide variety of arsenate minerals. Here, arsenic acid reacted with manganese hydroxides at moderate to low temperatures, resulting in the formation of numerous rare arsenate species.[4]

Geochemical Behavior and Stability

The geochemical behavior of this compound minerals is governed by their thermodynamic stability and solubility, which are influenced by environmental factors such as pH, Eh (redox potential), and the presence of other ions.

Thermodynamic Stability

Thermodynamic data indicate that this compound [Ba₃(AsO₄)₂] is a highly stable phase, particularly under oxidizing conditions and at elevated pH.[9][10] In Eh-pH diagrams for the As-O-H-S-Fe-Ba system, this compound occupies a significant stability field under oxidizing conditions.[9] However, as the total aqueous arsenic concentration decreases, this stability field shrinks and is replaced by aqueous arsenate species.[9]

Solubility

The low solubility of this compound minerals is a key factor in their environmental importance. The dissolution of this compound can be represented by the following reaction:

Ba₃(AsO₄)₂(c) ⇌ 3Ba²⁺(aq) + 2AsO₄³⁻(aq)

An equilibrium solubility study determined the pKsp (the negative logarithm of the solubility product) for Ba₃(AsO₄)₂(c) to be 21.62.[11] This low solubility makes it a significant sink for arsenic in environments where sufficient barium is present.

At lower pH values (3.63-7.43), the formation of barium hydrogen arsenate [BaHAsO₄·H₂O(c)] is favored.[12] This phase is also relatively insoluble, with a reevaluated pKsp of 24.64.[11] At neutral to high pH, Ba₃(AsO₄)₂ becomes the dominant solid phase.[12]

Known this compound Minerals

While Ba₃(AsO₄)₂ is the fundamental compound, several distinct this compound minerals have been identified in nature, often containing additional anions or cations.

| Mineral Name | Chemical Formula | Crystal System | Notes |

| This compound | Ba₃(AsO₄)₂ | - | The primary synthetic and conceptual compound.[1] |

| Morelandite | Ba₅(AsO₄)₃Cl | Hexagonal | A member of the apatite group.[13] |

| Heinrichite | Ba(UO₂)₂(AsO₄)₂·10-12H₂O | Tetragonal | A hydrated barium uranyl arsenate mineral.[13] |

| Metaheinrichite | Ba(UO₂)₂(AsO₄)₂·8H₂O | Tetragonal | The less hydrated form of Heinrichite.[13] |

| Barium Zinc Arsenate | BaZn₂(HAs₂O₇)AsO₄ | - | A novel compound synthesized under hydrothermal conditions.[1] |

Experimental Protocols

The study of this compound minerals relies on robust experimental methodologies for their synthesis, characterization, and the evaluation of their geochemical properties.

Synthesis Protocols

5.1.1 Controlled Precipitation: This is a common method for synthesizing this compound.[1]

-

Precursor Preparation: Prepare separate aqueous solutions of a soluble barium salt (e.g., BaCl₂) and a soluble arsenate salt (e.g., Na₃AsO₄).

-

Reaction: Mix the two solutions under controlled conditions. The insoluble this compound will precipitate out of the solution.

-

Parameter Control:

-

pH: The pH of the solution is critical. To synthesize Ba₃(AsO₄)₂, the pH should be adjusted to high values (e.g., pH 12-13) using a base like NaOH. For BaHAsO₄·H₂O, a lower to neutral pH (e.g., pH 6-7) is required.[12]

-

Temperature: Reactions are often conducted between ambient temperature and 60°C to optimize crystallization kinetics.[1]

-

Stoichiometry: A stoichiometric excess of the barium precursor can help ensure the complete reaction of the arsenate.[1]

-

-

Separation and Washing: The resulting precipitate is separated from the solution by filtration, washed with deionized water to remove unreacted precursors, and then dried.

5.1.2 Hydrothermal Synthesis: This method yields well-crystallized products at relatively low temperatures.[1]

-

Reactant Mixture: An aqueous solution containing barium and arsenate precursors is prepared.

-

Autoclave Treatment: The solution is placed in a sealed vessel (autoclave).

-

Heating: The autoclave is heated to elevated temperatures and pressures, allowing for the crystallization of the desired this compound phase. This method has been used to synthesize novel compounds like BaZn₂(HAs₂O₇)AsO₄.[1]

Dissolution and Solubility Experiments

Equilibrium solubility studies are performed to determine thermodynamic properties like the solubility product (Ksp).[11]

-

Setup: Experiments are conducted in closed-system reactors at a constant temperature (e.g., 25°C).[12][14]

-

Approach to Equilibrium: Equilibrium is approached from both undersaturated and supersaturated conditions to ensure true equilibrium is reached.[11]

-

Undersaturation: A solution with initial concentrations of Ba²⁺ and AsO₄³⁻ below the expected equilibrium is mixed with solid this compound.

-

Supersaturation: A solution with concentrations above the expected equilibrium is prepared, allowing the mineral to precipitate.

-

-

Sampling: Aqueous samples are periodically collected over an extended period (e.g., up to 45 days) until the concentrations of Ba²⁺ and AsO₄³⁻ in the solution remain constant.[10][11] Samples are filtered (e.g., through a 0.45 µm filter) to remove solid particles.[14]

-

Analysis: The concentrations of barium and arsenic in the filtered aqueous samples are measured using techniques like ICP-AES or AAS.[14] The final pH and ionic strength of the solution are also measured.

-

Calculation: The solubility product (Ksp) is calculated from the equilibrium concentrations of the ions, after accounting for aqueous speciation and activity corrections.

Analytical and Characterization Techniques

A suite of analytical techniques is employed to identify and characterize this compound minerals.[1]

| Technique | Purpose |

| X-ray Diffraction (XRD) | To determine the crystal structure, identify mineral phases, and determine unit cell parameters.[1] |

| Inductively Coupled Plasma (ICP-MS, ICP-AES) | For precise elemental analysis of both solid materials (after digestion) and aqueous solutions to determine Ba and As concentrations.[1][15] |

| Atomic Absorption Spectrometry (AAS) | An alternative method for quantifying barium and arsenic concentrations in various samples.[1][16] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify characteristic molecular vibrations, such as the As-O bonds within the arsenate (AsO₄³⁻) group.[1] |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the oxidation states of the constituent elements, confirming As(+5) and Ba(+2).[1] |

| Scanning Electron Microscopy (SEM) | To observe the morphology and surface features of the mineral crystals.[14] |

Visualized Workflows and Pathways

References

- 1. This compound | 13477-04-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. weppi.gtk.fi [weppi.gtk.fi]

- 4. Arsenate mineral | Structure, Occurrence, Chemistry | Britannica [britannica.com]

- 5. Differences in arsenic, molybdenum, barium, and other physicochemical relationships in groundwater between sites with and without mining activities [scirp.org]

- 6. imwa.info [imwa.info]

- 7. wqa.org [wqa.org]

- 8. Geochemistry, Distribution and Toxicity of Barium in Terrestrial Ecosystem [zenodo.org]

- 9. researchgate.net [researchgate.net]

- 10. Solubility of this compound [agris.fao.org]

- 11. Solubility of this compound | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. mindat.org [mindat.org]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. ANALYTICAL METHODS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

Electronic band structure and optical properties of barium arsenate

An In-depth Technical Guide to the Electronic Band Structure and Optical Properties of Barium Arsenate Compounds

Abstract: This technical guide provides a comprehensive overview of the electronic band structure and optical properties of this compound compounds. It is intended for researchers, scientists, and professionals in materials science and semiconductor development. The guide synthesizes current theoretical and experimental knowledge, focusing on the distinction between the well-characterized barium arsenide Zintl phases (e.g., Ba₃As₄, Ba₅As₄) and the less-studied barium orthoarsenate (Ba₃(AsO₄)₂). Detailed computational and experimental protocols for determining material properties are provided, alongside quantitative data from recent literature. Visualizations of key workflows and relationships are included to facilitate understanding.

Introduction to this compound Compounds

Barium and arsenic form a variety of compounds with distinct crystal structures and properties. These can be broadly categorized into barium arsenates, where arsenic is in the +5 oxidation state within (AsO₄)³⁻ polyanions, and barium arsenides, which are Zintl phases featuring direct As-As covalent bonds.[1]

-

Barium Orthoarsenate (Ba₃(AsO₄)₂): This compound is the most common salt, often discussed in the context of geochemistry and environmental science due to its low solubility.[2][3] It features isolated arsenate tetrahedra.[4] Single crystals can be synthesized by high-temperature melting of BaO, B₂O₃, and arsenic pentoxide.[5]

-

Barium Arsenide Zintl Phases (e.g., Ba₃As₄, Ba₅As₄): These are intermetallic compounds where the electropositive barium atoms donate electrons to the more electronegative arsenic atoms. The arsenic atoms use these electrons to form anionic substructures with covalent As-As bonds.[1] These materials are investigated for their potential as narrow-bandgap semiconductors for applications in thermoelectrics and optoelectronics.[6][7]

A summary of the crystallographic data for key this compound and arsenide compounds is presented in Table 1.

Table 1: Crystallographic Data for Selected this compound and Arsenide Compounds

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference(s) |

|---|---|---|---|---|---|

| Barium Orthoarsenate | Ba₃(AsO₄)₂ | Trigonal | R-3m | a = 5.767, c = 21.163 | [5] |

| Barium Arsenide | Ba₃As₄ | Orthorhombic | Fdd2 | a = 15.368, b = 18.755, c = 6.282 | [6][8] |

| Barium Arsenide | Ba₅As₄ | Orthorhombic | Cmce | a = 16.882, b = 8.539, c = 8.613 |[6][8] |

Electronic Band Structure

The electronic band structure of a material describes the ranges of energy that an electron is allowed to possess. It is fundamental to understanding a material's electrical conductivity and its optical properties. While extensive theoretical data exists for barium arsenide Zintl phases, there is a notable lack of published research on the electronic structure of barium orthoarsenate (Ba₃(AsO₄)₂).

Computational Determination of Electronic Structure

Density Functional Theory (DFT) is the most widely used first-principles method for calculating the electronic structure of solids. It provides reliable predictions of ground-state properties by mapping the complex many-body problem onto a system of non-interacting electrons in an effective potential.[9]

-

Input Structure: Begin with the experimentally determined crystallographic information for the compound (e.g., from Table 1) as the input structure.

-

Geometry Optimization: Perform a full geometry optimization to relax the lattice vectors and internal atomic positions until the forces on each atom are minimized (typically < 0.01 eV/Å). This step is crucial to ensure the calculation is performed on the lowest energy structure.

-

Self-Consistent Field (SCF) Calculation: Using the optimized structure, perform a high-precision SCF calculation to determine the ground-state electronic charge density. A generalized gradient approximation (GGA) functional, such as PBE, is often used. For more accurate band gap prediction, a hybrid functional like HSE06 may be employed.[9][10]

-

Band Structure Calculation: Perform a non-self-consistent calculation along a high-symmetry path in the Brillouin zone (e.g., Γ-X-M-Γ for a cubic system) using the charge density from the SCF step. This yields the electron energy eigenvalues (E) for specific wave vectors (k).

-

Density of States (DOS) Calculation: Perform a separate non-self-consistent calculation on a much denser k-point mesh covering the entire Brillouin zone. This allows for the calculation of the DOS, which represents the number of available electronic states at each energy level.

-

Analysis: Plot the E vs. k data to visualize the band structure. The band gap is determined by the energy difference between the Valence Band Maximum (VBM) and the Conduction Band Minimum (CBM). The DOS plot helps identify the atomic orbital contributions to the valence and conduction bands.

Experimental Determination of Electronic Structure

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique that directly probes the electronic band structure of the occupied states in a material.[11] It is based on the photoelectric effect, where incident photons eject electrons from the material's surface. By measuring the kinetic energy and emission angle of these photoelectrons, their original energy and momentum within the crystal can be reconstructed.[12]

-

Sample Preparation: A high-quality single crystal of the material is required. The crystal is mounted on a manipulator inside an ultra-high vacuum (UHV) chamber (pressure < 10⁻¹⁰ Torr) to maintain a pristine surface. The sample is typically cleaved in-situ just before the measurement to expose a clean, atomically flat surface.

-

Photon Source: The sample is illuminated with a monochromatic, high-flux photon beam. Common sources include He discharge lamps (e.g., He Iα at 21.2 eV) or synchrotron radiation, which offers tunable photon energies.[13]

-

Electron Analysis: Photoemitted electrons are collected by a hemispherical electron energy analyzer. The analyzer measures the kinetic energy (E_kin) and the emission angles (θ, φ) of the electrons.

-

Data Acquisition: The intensity of photoelectrons is recorded as a function of E_kin and the emission angles. By rotating the sample using the manipulator, the full band structure across different momentum directions in the Brillouin zone can be mapped.

-

Data Analysis: The binding energy (E_B) and the crystal momentum parallel to the surface (k_∥) of the electron before emission are calculated from the measured E_kin and angles using the conservation laws of energy and momentum. The resulting data is plotted as intensity maps of E_B vs. k, which directly visualize the material's band dispersions.

Electronic Properties of Barium Arsenide Zintl Phases

Recent computational studies have characterized several barium arsenide Zintl phases as narrow-bandgap semiconductors.[6] The electronic properties are governed by the transfer of electrons from barium to the arsenic anionic sublattice, a concept well-described by the Zintl formalism.[1] The calculated band gaps for three novel phases are summarized in Table 2.

Table 2: Calculated Electronic Properties of Barium Arsenide Zintl Phases

| Compound | Formula | Calculated Band Gap (eV) | Band Gap Type | Reference(s) |

|---|---|---|---|---|

| Barium Arsenide | Ba₃As₄ | 0.47 | Direct | [14][6][8] |

| Barium Arsenide | Ba₅As₄ | 0.34 | Indirect | [14][6][8] |

| Barium Arsenide | Ba₁₆As₁₁ | 0.33 | - |[1][6][8] |

The density of states analyses for these compounds show that the top of the valence band and the bottom of the conduction band are primarily composed of As p-states, consistent with the Zintl model.[1]

Optical Properties

The optical properties of a semiconductor are intrinsically linked to its electronic band structure. The absorption of a photon can excite an electron from the valence band to the conduction band, a process that is only possible if the photon's energy is greater than or equal to the band gap energy.

Experimental Determination of Optical Properties

Optical absorption or transmission spectroscopy is the standard method for determining the optical band gap of a semiconductor.

-

Sample Preparation: For transmission measurements, a thin, optically polished wafer of the material is required. For diffuse reflectance measurements, a finely ground powder sample can be used.

-

Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is used. The instrument contains a broadband light source (e.g., deuterium and tungsten lamps), a monochromator to select the wavelength, and detectors (e.g., photomultiplier tube, InGaAs detector).

-

Measurement: The sample is placed in the sample beam path, and a reference (air or a reference material) is placed in the reference beam path. The transmittance (%T) and/or reflectance (%R) spectra are measured over a wide wavelength range (e.g., 200-2500 nm).

-

Data Analysis (Tauc Plot):

-

The absorption coefficient (α) is calculated from the transmittance and reflectance data.

-

The relationship between α, photon energy (hν), and the optical band gap (E_g) is given by the Tauc equation: (αhν)^(1/n) = A(hν - E_g), where A is a constant.

-

The exponent 'n' depends on the nature of the electronic transition: n = 1/2 for a direct allowed transition and n = 2 for an indirect allowed transition.

-

A "Tauc plot" is generated by plotting (αhν)^(1/n) versus hν.

-

The linear portion of the plot is extrapolated to the energy axis. The intercept on the x-axis provides the value of the optical band gap, E_g.[15]

-

Optical Properties of this compound Compounds

As with the electronic structure, there is a significant lack of published experimental or theoretical data on the optical properties (absorption spectra, refractive index, etc.) of barium orthoarsenate (Ba₃(AsO₄)₂).

For the semiconducting Zintl phases, their narrow, sub-1 eV band gaps suggest they will be strong absorbers of infrared and visible light.[6][8] The direct band gap nature of Ba₃As₄ (0.47 eV) makes it a more likely candidate for optoelectronic applications compared to the indirect gap Ba₅As₄ (0.34 eV), as direct gap materials absorb and emit light more efficiently.

Structure-Property Relationships and Outlook

The properties of this compound compounds are directly dictated by their crystal and electronic structures. The arrangement of atoms determines the orbital overlap, which in turn defines the electronic band structure. This band structure then governs the material's response to external stimuli like electric fields and photons.

Future Directions:

-

Barium Orthoarsenate (Ba₃(AsO₄)₂): There is a clear need for both theoretical and experimental investigation into the electronic and optical properties of Ba₃(AsO₄)₂. DFT calculations could provide an initial prediction of its band gap, which would guide experimental efforts using optical spectroscopy. Its large expected band gap (by analogy to Ba₃(PO₄)₂) suggests it would be a wide-bandgap insulator, potentially useful in optical applications requiring transparency in the visible spectrum.

-

Barium Arsenide Zintl Phases: The theoretically predicted narrow band gaps of Ba₃As₄ and Ba₅As₄ are promising.[14][8] Future work should focus on the experimental synthesis of high-quality single crystals to verify these predictions using ARPES and optical spectroscopy and to explore their potential in infrared detectors or thermoelectric devices. The audience in drug development may find the base compounds of interest primarily in the context of arsenic toxicology and remediation, where understanding the stability and electronic properties of insoluble forms like this compound is crucial for environmental modeling.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 13477-04-8 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 13477-04-8 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. americanelements.com [americanelements.com]

- 8. Completing the Ba–As Compositional Space: Synthesis and Characterization of Three New Binary Zintl Arsenides, Ba3As4, Ba5As4, and Ba16As11 (Journal Article) | OSTI.GOV [osti.gov]

- 9. arxiv.org [arxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]

- 12. Angle-resolved Photoemission Spectroscopy | Shen Laboratory [arpes.stanford.edu]

- 13. journals.aps.org [journals.aps.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. users.df.uba.ar [users.df.uba.ar]

Barium arsenate chemical formula and molecular weight

This guide provides a comprehensive overview of the chemical properties and synthesis of barium arsenate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is an inorganic compound with the chemical formula Ba₃(AsO₄)₂.[1][2] It is also known as tribarium diarsenate.[3][4][5] The compound is composed of barium cations (Ba²⁺) and arsenate anions (AsO₄³⁻).[1] It is a white, crystalline solid that is insoluble in water.[2]

Quantitative Data Summary

| Property | Value |

| Chemical Formula | Ba₃(AsO₄)₂ |

| IUPAC Name | Tribarium diarsenate |

| Molecular Weight | 689.8 g/mol [2][3] |

| CAS Number | 13477-04-8[2][3][4] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with controlled precipitation being a common and effective approach.

Controlled Precipitation Method

This method relies on the reaction between a soluble barium salt and a soluble arsenate salt in an aqueous solution, leading to the precipitation of the insoluble this compound.

-

Reactants:

-

A soluble barium salt, such as barium chloride (BaCl₂).

-

A soluble arsenate salt, such as sodium arsenate (Na₃AsO₄).

-

-

Procedure:

-

Prepare separate aqueous solutions of the barium salt and the arsenate salt.

-

The reaction is highly dependent on the pH of the solution. To specifically synthesize tribarium diarsenate [Ba₃(AsO₄)₂], the reaction should be conducted under high pH (alkaline) conditions.[2][6] At neutral or low pH, other forms such as barium hydrogen arsenate monohydrate (BaHAsO₄·H₂O) may form.[2][6]

-

Slowly add the sodium arsenate solution to the barium chloride solution while stirring continuously.

-

The insoluble this compound will precipitate out of the solution.

-

The precipitate can then be collected by filtration, washed with deionized water to remove any soluble impurities, and dried.

-

-

Reaction: 3BaCl₂(aq) + 2Na₃AsO₄(aq) → Ba₃(AsO₄)₂(s) + 6NaCl(aq)

Alternative Synthesis: Reaction with Arsenic Acid

An alternative industrial production method involves the reaction of barium hydroxide with arsenic acid.[2]

-

Reaction: 3Ba(OH)₂(aq) + 2H₃AsO₄(aq) → Ba₃(AsO₄)₂(s) + 6H₂O(l)[2]

Visualizations

Chemical Composition of this compound

The following diagram illustrates the ionic composition of tribarium diarsenate.

Caption: Ionic components of tribarium diarsenate.

Experimental Workflow for Controlled Precipitation

This diagram outlines the key steps in the synthesis of this compound via controlled precipitation.

Caption: Workflow for this compound synthesis.

References

- 1. This compound | 13477-04-8 | Benchchem [benchchem.com]

- 2. Buy this compound | 13477-04-8 [smolecule.com]

- 3. Arsenic acid (H3AsO4), barium salt (2:3) | As2Ba3O8 | CID 166826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. tribarium diarsenate | 13477-04-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety Considerations for Handling Barium Arsenate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical health and safety considerations for handling barium arsenate. Due to the compound's inherent toxicity, stemming from both its barium and arsenate components, stringent adherence to safety protocols is imperative to mitigate risks in a laboratory setting. This document outlines the toxicological properties, occupational exposure limits, proper handling procedures, emergency protocols, and waste disposal of this compound.

Compound Identification and Properties

This compound is an inorganic compound with the chemical formula Ba₃(AsO₄)₂. It is a crystalline solid that combines the toxic properties of both soluble barium salts and inorganic arsenates.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | Ba₃(AsO₄)₂ |

| Molecular Weight | 689.8 g/mol [1] |

| CAS Number | 13477-04-8, 56997-31-0[1][2][3][4] |

| Appearance | Crystalline solid |

| Solubility | Sparingly soluble in water; soluble in acids |

Toxicological Information and Health Hazards

This compound is classified as highly toxic and a known human carcinogen due to its arsenic content. The toxicity of this compound is a function of both the barium (Ba²⁺) and arsenate (AsO₄³⁻) ions.

Primary Routes of Exposure:

-

Inhalation: Inhalation of dust particles can lead to irritation of the respiratory tract and systemic poisoning.

-

Ingestion: Accidental ingestion is a primary route of acute poisoning and can be fatal.

-

Skin and Eye Contact: Direct contact can cause irritation, and absorption through the skin is possible, especially with prolonged contact.[5]

-

Dermal Contact: May cause irritation, erythema, and swelling.[5]

Acute Health Effects:

-

Barium Toxicity: Ingestion of soluble barium compounds can lead to acute symptoms within hours, including nausea, vomiting, abdominal pain, and watery diarrhea.[6] A key indicator of barium poisoning is severe hypokalemia (low blood potassium), which can result in cardiac arrhythmias, hypertension, muscle weakness, and paralysis.[6][7]

-

Arsenic Toxicity: Acute arsenic poisoning manifests with severe gastrointestinal distress, including vomiting, abdominal pain, and diarrhea.[8] In severe cases, it can lead to multi-organ toxicity.[5]

Chronic Health Effects:

-

Carcinogenicity: Inorganic arsenic and its compounds are classified as "carcinogenic to humans" (Group 1) by the International Agency for Research on Cancer (IARC).[9] Chronic exposure is linked to an increased risk of lung, bladder, and skin cancers.[9]

-

Other Chronic Effects: Long-term exposure to arsenic can cause skin lesions, hyperpigmentation, and damage to the liver and kidneys.[9] Chronic barium exposure may lead to adverse renal effects.[7]

Occupational Exposure Limits

To minimize the risk of adverse health effects, occupational exposure to barium and arsenic is regulated by various agencies.

Table 2: Occupational Exposure Limits for Barium and Arsenic Compounds

| Agency | Substance | Exposure Limit (8-hour TWA) | Notes |

| OSHA | Soluble Barium Compounds (as Ba) | 0.5 mg/m³ | Permissible Exposure Limit (PEL) |

| NIOSH | Soluble Barium Compounds (as Ba) | 0.5 mg/m³ | Recommended Exposure Limit (REL) |

| ACGIH | Soluble Barium Compounds (as Ba) | 0.5 mg/m³ | Threshold Limit Value (TLV) |

| OSHA | Inorganic Arsenic (as As) | 0.01 mg/m³ | Permissible Exposure Limit (PEL)[10] |

| NIOSH | Inorganic Arsenic (as As) | 0.002 mg/m³ | Recommended Exposure Limit (REL) - Ceiling |

| ACGIH | Inorganic Arsenic (as As) | 0.01 mg/m³ | Threshold Limit Value (TLV) |

TWA: Time-Weighted Average

Experimental Protocols and Safe Handling

Due to its high toxicity and carcinogenicity, all work with this compound must be conducted in a designated area with strict adherence to safety protocols.

Engineering Controls

-

Fume Hood: All handling of this compound powder that could generate dust must be performed in a certified chemical fume hood to prevent inhalation.

-

Ventilation: The laboratory should have adequate general ventilation.

-

Designated Area: Establish a designated area for working with carcinogens, clearly marked with warning signs.[11]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[12]

-

Hand Protection: Wear double nitrile gloves (minimum 8mil thickness) for incidental contact.[12] For extended contact, chemical-resistant gloves should be worn.

-

Body Protection: A fully fastened lab coat must be worn.[13][14] For procedures with a high risk of contamination, disposable coveralls are recommended.

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with a P100 filter is required.

Standard Operating Procedure for Handling this compound

-

Preparation: Before starting work, ensure all necessary PPE is worn correctly. Cover the work surface with an absorbent, plastic-backed liner.[13]

-

Weighing: Weigh this compound in a fume hood or a ducted balance enclosure to contain any dust.[11]

-

Handling: Use dedicated spatulas and glassware for handling this compound.[13] Avoid creating dust. If making solutions, add the solid to the solvent slowly.

-

Cleanup: After handling, decontaminate the work area by wiping it down with a wet paper towel. All disposable materials used (gloves, liners, wipes) must be disposed of as hazardous waste.

-

Hygiene: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[14]

Emergency Procedures

First Aid Measures

Table 3: First Aid for this compound Exposure

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes.[9][15] Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[9] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious and able to swallow, give a small amount of water or milk.[16] Seek immediate medical attention.[9] Oral administration of soluble sulfates like magnesium sulfate can help precipitate barium ions in the gut.[7] |

Accidental Release

-

Minor Spill: If a small amount of solid is spilled inside a fume hood, carefully clean it up using a wet paper towel and place it in a sealed container for hazardous waste disposal.

-

Major Spill: Evacuate the area and prevent entry.[9] Contact the institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Fire-Fighting Measures

-

This compound is not flammable. However, in the event of a fire involving other materials, use an extinguishing agent suitable for the surrounding fire.

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Waste Disposal

All waste containing this compound, including contaminated labware, PPE, and cleaning materials, must be disposed of as hazardous waste.[12] Follow all institutional, local, and national regulations for the disposal of carcinogenic and heavy metal waste.

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Emergency Response Protocol for Exposure

Caption: Emergency response protocol for this compound exposure.

Simplified Signaling Pathway of Arsenic-Induced Carcinogenesis

Caption: Arsenic-induced c-Src dependent activation of EGFR/MAPK pathway.

References

- 1. This compound | 13477-04-8 | Benchchem [benchchem.com]

- 2. This compound CAS#: 56997-31-0 [m.chemicalbook.com]

- 3. This compound | CAS#:56997-31-0 | Chemsrc [chemsrc.com]

- 4. Barium ArsenateCAS #: 56997-31-0 [eforu-chemical.com]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. Critical care management of patients with barium poisoning: a case series - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Barium | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 8. Arsenic | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 9. nj.gov [nj.gov]

- 10. reviewboard.ca [reviewboard.ca]

- 11. ehs.stanford.edu [ehs.stanford.edu]

- 12. cdn.cocodoc.com [cdn.cocodoc.com]

- 13. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]

- 14. jefferson.edu [jefferson.edu]

- 15. nj.gov [nj.gov]

- 16. poison.org [poison.org]

Methodological & Application

Application Notes and Protocols for Controlled Precipitation Synthesis of Barium Arsenate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of barium arsenate (Ba₃(AsO₄)₂) using various controlled precipitation techniques. The methodologies are designed to offer control over particle size, morphology, and purity, which are critical parameters for applications in materials science and potentially in the development of novel therapeutic delivery systems.

Introduction

This compound is an inorganic compound of interest due to its low solubility in water, a property that is being explored for environmental remediation of arsenic.[1][2] Controlled synthesis of this compound is crucial for producing materials with consistent and reproducible properties. The precipitation of this compound is governed by the reaction of a soluble barium salt with a soluble arsenate salt, typically in an aqueous solution. The key to controlling the synthesis lies in the manipulation of experimental parameters such as pH, temperature, reactant concentrations, and the rate of addition of precursors.[3]

This document outlines three primary controlled precipitation techniques:

-

Wet Chemical Co-Precipitation: A straightforward and widely used method involving the direct reaction of precursors in a solution.[2]

-

Hydrothermal Synthesis: A technique that employs elevated temperature and pressure to enhance crystallinity and control morphology.

-

Microemulsion-Assisted Synthesis: A method that utilizes the nanoreactors of microemulsions to produce nanoparticles with a narrow size distribution.[3]

General Considerations for this compound Synthesis

Safety Precautions: Barium and arsenic compounds are toxic. All synthesis procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Dispose of all waste in accordance with institutional and national safety regulations.

Precursor Selection: Commonly used precursors for this compound synthesis include:

-

Barium Source: Barium chloride (BaCl₂) and barium acetate (Ba(C₂H₃O₂)₂) are frequently used due to their high solubility in water.[3]

-

Arsenate Source: Sodium arsenate (Na₃AsO₄) is a common source of the arsenate ion.[3]

Stoichiometry: The stoichiometric ratio of barium to arsenate precursors is a critical factor in achieving a pure product. A slight excess of the barium precursor can help to ensure the complete precipitation of the arsenate.[3]

Wet Chemical Co-Precipitation Protocol

This method is the most direct approach for synthesizing this compound. The key to control is the slow addition of one reactant to the other to maintain a constant and low level of supersaturation, which favors crystal growth over nucleation.

Experimental Parameters

| Parameter | Recommended Value/Range | Impact on Synthesis |

| Barium Precursor | Barium Chloride (BaCl₂) | High solubility allows for easy preparation of aqueous solutions. |

| Arsenate Precursor | Sodium Arsenate (Na₃AsO₄) | Readily provides arsenate ions in solution. |

| Concentration | 0.1 - 0.5 M | Affects nucleation and growth rates, and consequently particle size. |

| pH | ≥ 10 | Minimizes the solubility of Ba₃(AsO₄)₂ and prevents the formation of protonated arsenate species.[2][3] |

| Temperature | 25 - 60 °C | Influences crystallization kinetics; higher temperatures can promote faster crystal growth.[3] |

| Stirring Rate | 200 - 400 rpm | Ensures homogeneity of the reaction mixture. |

| Addition Rate | 1 - 5 mL/min | Slow addition promotes the growth of larger, more uniform crystals. |

Step-by-Step Protocol

-

Preparation of Precursor Solutions:

-

Prepare a 0.3 M solution of barium chloride (BaCl₂) in deionized water.

-

Prepare a 0.2 M solution of sodium arsenate (Na₃AsO₄) in deionized water.

-

-

pH Adjustment:

-

Adjust the pH of the sodium arsenate solution to ≥ 10 using a 1 M sodium hydroxide (NaOH) solution.

-

-

Precipitation:

-

Place the sodium arsenate solution in a beaker on a magnetic stirrer and begin stirring at 300 rpm.

-

Slowly add the barium chloride solution to the sodium arsenate solution at a rate of 2 mL/min using a burette or a syringe pump.

-

A white precipitate of this compound will form immediately.

-

-

Aging:

-

After the addition is complete, continue stirring the suspension for 1-2 hours at the reaction temperature to allow the precipitate to age and the crystals to grow.

-

-

Isolation and Washing:

-

Separate the precipitate from the solution by filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any unreacted precursors and by-products (e.g., NaCl).

-

Finally, wash the precipitate with ethanol to aid in drying.

-

-

Drying:

-

Dry the precipitate in an oven at 60-80 °C for 12-24 hours or until a constant weight is achieved.

-

-

Characterization:

-

The resulting this compound powder can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal phase, Scanning Electron Microscopy (SEM) to observe particle morphology and size, and Fourier-Transform Infrared Spectroscopy (FTIR) to identify the arsenate functional group.[3]

-

Workflow Diagram

Hydrothermal Synthesis Protocol

Hydrothermal synthesis is performed in a sealed vessel (autoclave) at elevated temperatures and pressures. This method can produce highly crystalline and well-defined particles.

Experimental Parameters

| Parameter | Recommended Value/Range | Impact on Synthesis |

| Barium Precursor | Barium hydroxide (Ba(OH)₂) | Provides both barium ions and alkalinity. |

| Arsenate Precursor | Arsenic pentoxide (As₂O₅) or Arsenic Acid (H₃AsO₄) | Reacts with the base to form arsenate ions in situ. |

| Temperature | 120 - 200 °C | Higher temperatures increase crystallinity and can influence particle size. |